molecular formula C8H17ClN2O2S B1378474 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride CAS No. 1394704-91-6

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride

Cat. No. B1378474
M. Wt: 240.75 g/mol
InChI Key: CTBUKOZHTCGRKV-UHFFFAOYSA-N
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Description

“3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1394704-91-6 . It has a molecular weight of 240.75 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyrrolidine compounds have been found to show nanomolar activity against CK1γ and CK1ε . This suggests that further modifications could be made to investigate how the chiral moiety influences kinase inhibition .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 240.75 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropyridine Derivatives : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions leads to the synthesis of sulfonated tetrahydropyridine derivatives, showcasing the utility of sulfonated pyrrolidine in organic synthesis (An & Wu, 2017).
  • New Synthesis of Pyrrolidines : Demonstrates a novel synthesis method for pyrrolidines, highlighting the versatility of related sulfonamide compounds in chemical reactions (Mąkosza & Judka, 2005).
  • Selenocyclisations of Homoallylic Sulfonamides : This process leads exclusively to β-selanyl-pyrrolidines, underlining the synthetic utility of sulfonamide derivatives in generating substituted pyrrolidines (Jones et al., 2006).

Advanced Organic Synthesis

  • Synthesis of 3-pyrrolin-2-ones : Utilizes α-imino rhodium carbenoids for a novel synthesis route, indicating the broad applicability of sulfonamide derivatives in synthesizing biologically relevant compounds (Ran et al., 2014).
  • Synthesis of Pyrrolidin-3-ones : Demonstrates a formal synthesis route to the indolizidine alkaloid core from dihydropyran precursors, again showcasing the chemical utility of pyrrolidine derivatives (Robertson et al., 2009).

Catalysis and Material Science

  • Catalytic Enantioselective Synthesis : Describes the catalytic enantioselective synthesis of 2,5-disubstituted pyrrolidines, demonstrating the importance of sulfonamide derivatives in achieving high enantioselectivity in chemical synthesis (Llamas, Gómez Arrayás, & Carretero, 2006).

Biological Studies

  • Influence on Acetylcholine Release : A study investigating the 5-HT6 receptor's influence on acetylcholine release in the cortex emphasizes the biological research applications of pyrrolidinyl derivatives in understanding neurotransmission and potential therapeutic interventions (Riemer et al., 2003).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine compounds have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-pyrrolidin-3-ylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-3-4-9-7-8)10-5-1-2-6-10;/h8-9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBUKOZHTCGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride
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3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride

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